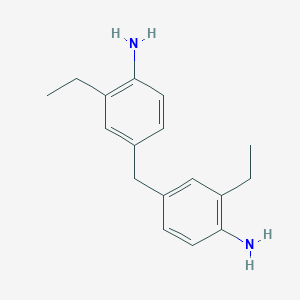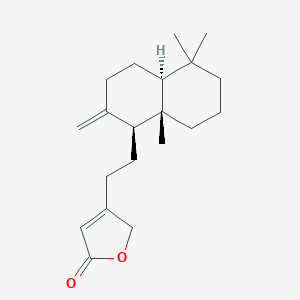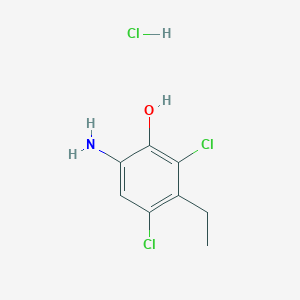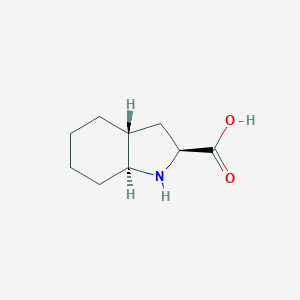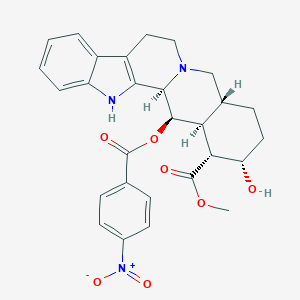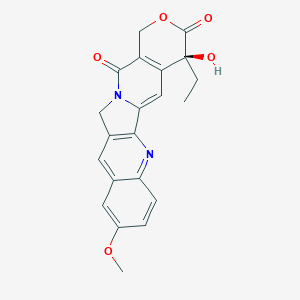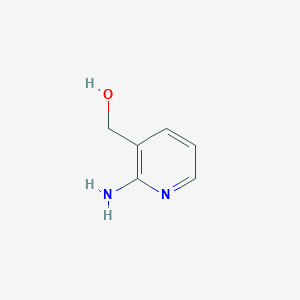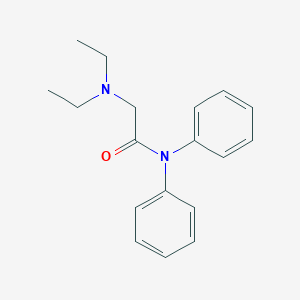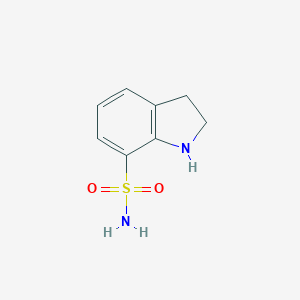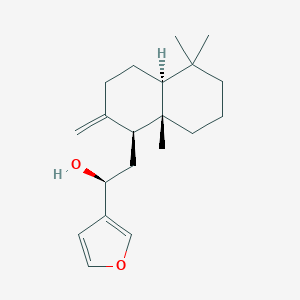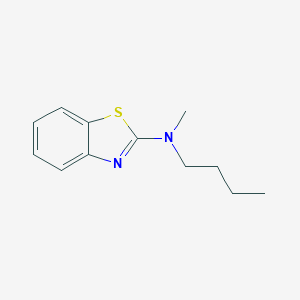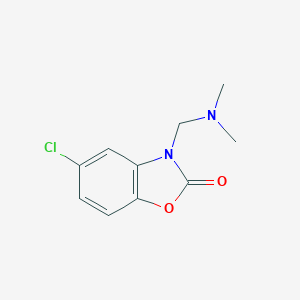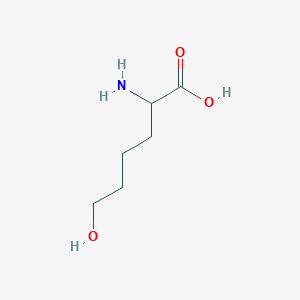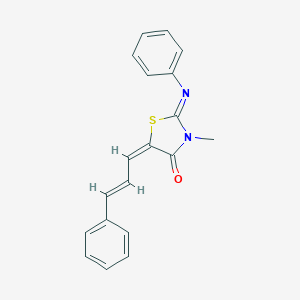
3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone, also known as MCT, is a thiazolidinone derivative that has been widely studied for its potential therapeutic properties. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone is not fully understood, but it is thought to act through the inhibition of topoisomerase II, an enzyme that is essential for DNA replication. This inhibition leads to DNA damage and ultimately apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
In addition to its anticancer properties, 3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has also been found to exhibit anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone in lab experiments is its relatively low toxicity compared to other anticancer agents. However, its low solubility in water can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several potential areas for future research on 3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone and to identify any potential side effects or toxicity issues. Finally, there is potential for the development of 3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone-based therapies for a range of diseases beyond cancer, including inflammatory and neurodegenerative disorders.
Synthesemethoden
The synthesis of 3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone involves the reaction of cinnamaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with methyl iodide to yield the final compound.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been extensively studied for its potential use as an anticancer agent. It has been found to exhibit cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, 3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been shown to induce apoptosis in cancer cells, suggesting that it may have a role in cancer therapy.
Eigenschaften
CAS-Nummer |
104123-91-3 |
|---|---|
Produktname |
3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone |
Molekularformel |
C19H16N2OS |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
(5E)-3-methyl-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16N2OS/c1-21-18(22)17(14-8-11-15-9-4-2-5-10-15)23-19(21)20-16-12-6-3-7-13-16/h2-14H,1H3/b11-8+,17-14+,20-19? |
InChI-Schlüssel |
WCDVXXNNUYFUJR-UHFFFAOYSA-N |
Isomerische SMILES |
CN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=NC3=CC=CC=C3 |
SMILES |
CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3 |
Kanonische SMILES |
CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3 |
Synonyme |
3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



